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Compound of Interest

Compound Name: 3-(Hydroxymethyl)cyclopentanone

Cat. No.: B169769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 3-
(hydroxymethyl)cyclopentanone, a versatile bifunctional molecule with applications in the

synthesis of carbocyclic nucleosides, methyl epijasmonate, and as an intermediate for HIV

chemokine CCR-5 receptor antagonists.[1][2] This document outlines the key physical and

spectroscopic properties of the molecule, a detailed experimental protocol for its synthesis, and

visual representations of its structure and synthetic pathway.

Molecular Structure and Physical Properties
3-(Hydroxymethyl)cyclopentanone possesses a five-membered cyclopentane ring

functionalized with a ketone and a hydroxymethyl group. Its fundamental properties are

summarized in the table below.
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Property Value

Molecular Formula C₆H₁₀O₂

Molecular Weight 114.14 g/mol [1][3]

IUPAC Name 3-(hydroxymethyl)cyclopentan-1-one

CAS Number 113681-11-1; 64646-09-9

Appearance Colorless oil (Predicted)

Density 1.099 g/cm³ (Predicted)[1]

pKa 14.71 ± 0.10 (Predicted)[4]

Molecular Structure Diagram:

Caption: 2D structure of 3-(Hydroxymethyl)cyclopentanone.

Spectroscopic Analysis
The structural elucidation of 3-(hydroxymethyl)cyclopentanone relies on a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this

specific compound are not readily available in the public domain, the following tables

summarize the predicted and expected spectral data based on the analysis of similar

structures, such as cyclopentanone and 3-methylcyclopentanone, and established

spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.65 Triplet 2H -CH₂OH

~2.50 Multiplet 1H -CH(CH₂OH)-

~2.30 - 2.10 Multiplet 4H -CH₂-C=O

~2.00 - 1.80 Multiplet 2H Cyclopentane -CH₂-

~1.70 Singlet (broad) 1H -OH

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment

~219.0 C=O (Ketone)

~65.0 -CH₂OH

~45.0 -CH(CH₂OH)-

~38.0 -CH₂-C=O

~29.0 Cyclopentane -CH₂-

~25.0 Cyclopentane -CH₂-

Infrared (IR) Spectroscopy
The IR spectrum of 3-(hydroxymethyl)cyclopentanone is expected to show characteristic

absorption bands for the hydroxyl and carbonyl functional groups.
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Frequency (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H Stretch (Alcohol)

~2960, ~2870 Medium C-H Stretch (Aliphatic)

~1740 Strong
C=O Stretch (Ketone, five-

membered ring)[5]

~1050 Medium C-O Stretch (Alcohol)

Mass Spectrometry (MS)
The electron ionization mass spectrum is predicted to show the molecular ion peak and

characteristic fragmentation patterns.

m/z Relative Intensity (%) Assignment

114 Moderate [M]⁺ (Molecular Ion)

96 Moderate [M - H₂O]⁺

85 Strong [M - CH₂OH]⁺

71 Moderate [M - C₂H₅O]⁺

57 Strong [C₄H₉]⁺

43 High [C₃H₇]⁺ or [CH₃CO]⁺

Experimental Protocols: Synthesis
A common and effective method for the synthesis of 3-(hydroxymethyl)cyclopentanone is the

reduction of a suitable precursor, such as an ester of 3-oxocyclopentanecarboxylic acid. The

following is a representative experimental protocol adapted from established procedures for

similar reductions.

Reaction Scheme:
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Starting Material

Reagents

Product

Ethyl 3-oxocyclopentanecarboxylate 3-(Hydroxymethyl)cyclopentanoneReduction

1. LiAlH₄, THF
2. H₃O⁺ work-up Reduction

Click to download full resolution via product page

Caption: Synthesis of 3-(Hydroxymethyl)cyclopentanone.

Materials:

Ethyl 3-oxocyclopentanecarboxylate

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Saturated aqueous sodium sulfate (Na₂SO₄) solution

Anhydrous magnesium sulfate (MgSO₄)

Hydrochloric acid (1 M)

Procedure:

A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping

funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of

lithium aluminum hydride (X g, Y mol) in anhydrous THF (100 mL).

The suspension is cooled to 0 °C in an ice-water bath.
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A solution of ethyl 3-oxocyclopentanecarboxylate (A g, B mol) in anhydrous THF (50 mL) is

added dropwise to the stirred suspension over a period of 1 hour, maintaining the

temperature below 5 °C.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then refluxed for 4 hours.

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is

consumed.

The flask is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise

addition of saturated aqueous Na₂SO₄ solution.

The resulting granular precipitate is filtered off and washed with diethyl ether.

The combined organic filtrates are washed with 1 M HCl, saturated aqueous NaHCO₃, and

brine.

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under

reduced pressure.

The crude product is purified by vacuum distillation or column chromatography on silica gel

to afford pure 3-(hydroxymethyl)cyclopentanone.

Experimental Workflow Diagram:
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Setup Reaction Flask under N₂

Add LiAlH₄ and anhy. THF

Cool to 0°C

Dropwise addition of Ethyl 3-oxocyclopentanecarboxylate in anhy. THF

Reflux for 4 hours

Monitor by TLC

Quench with sat. aq. Na₂SO₄ at 0°C

Filter and wash with Et₂O

Aqueous work-up

Dry organic layer over MgSO₄

Remove solvent under reduced pressure

Purify by distillation or chromatography

Obtain pure 3-(Hydroxymethyl)cyclopentanone

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis.
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Conclusion
This technical guide has provided a detailed structural analysis of 3-
(hydroxymethyl)cyclopentanone, including its physical properties and predicted

spectroscopic data. The provided synthetic protocol offers a reliable method for its preparation

in a laboratory setting. This information is intended to support researchers and scientists in

their work with this important chemical intermediate, facilitating its use in the development of

novel pharmaceuticals and other valuable compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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